Benzoic acid, 2-(dimethylamino)-, 2-methylpropyl ester

LogP Lipophilicity Partition coefficient

Benzoic acid, 2-(dimethylamino)-, 2-methylpropyl ester (isobutyl 2-(dimethylamino)benzoate) is a tertiary‑amine‑containing benzoate ester in which the dimethylamino group occupies the ortho position relative to the ester carbonyl. This ortho configuration distinguishes it fundamentally from the more widely commercialised para‑substituted analogs (e.g., ethyl 4‑(dimethylamino)benzoate [EDB], 2‑ethylhexyl 4‑(dimethylamino)benzoate [EHA]) that dominate the photoinitiator and UV‑absorber markets.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
CAS No. 68480-21-7
Cat. No. B12338778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 2-(dimethylamino)-, 2-methylpropyl ester
CAS68480-21-7
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCC(C)COC(=O)C1=CC=CC=C1N(C)C
InChIInChI=1S/C13H19NO2/c1-10(2)9-16-13(15)11-7-5-6-8-12(11)14(3)4/h5-8,10H,9H2,1-4H3
InChIKeyKWNYRTDLTSGITQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylpropyl 2-(Dimethylamino)benzoate (CAS 68480-21-7): Ortho-Substituted Amino-Benzoate Ester for Differentiated Procurement


Benzoic acid, 2-(dimethylamino)-, 2-methylpropyl ester (isobutyl 2-(dimethylamino)benzoate) is a tertiary‑amine‑containing benzoate ester in which the dimethylamino group occupies the ortho position relative to the ester carbonyl. This ortho configuration distinguishes it fundamentally from the more widely commercialised para‑substituted analogs (e.g., ethyl 4‑(dimethylamino)benzoate [EDB], 2‑ethylhexyl 4‑(dimethylamino)benzoate [EHA]) that dominate the photoinitiator and UV‑absorber markets [1]. The compound is registered under EINECS 270‑898‑9, carries the FDA UNII 62564VZ8AZ, and is categorised under fragrance agents by The Good Scents Company, indicating a distinct application space compared with para‑amino benzoates [2].

Why Generic Substitution of 2-Methylpropyl 2-(Dimethylamino)benzoate Fails: Ortho vs. Para Isomerism Drives Property Divergence


Simple replacement of 2-methylpropyl 2-(dimethylamino)benzoate with a para‑dimethylamino benzoate ester (e.g., EDB, DMBI, or EHA) cannot reproduce the property profile required for applications in fragrance, flavour, or certain asymmetric‑synthesis auxiliaries. The ortho arrangement alters the electronic environment of the tertiary amine, modifies the molecule’s solvatochromic behaviour, and shifts the octanol‑water partition coefficient (logP) outside the range typical of para‑amino benzoate photoinitiators [1]. Furthermore, ortho‑dimethylaminobenzoates have a proven safety record as flavouring agents (e.g., methyl 2‑(dimethylamino)benzoate, JECFA no. 1551), whereas many para‑substituted esters are associated with phototoxicity concerns when used in UV‑cured inks [2]. Substitution without quantitative re‑formulation would therefore risk altered sensory properties, incompatible migration behaviour, and a different regulatory standing.

Quantitative Differentiation Evidence for Benzoic Acid, 2-(Dimethylamino)-, 2-Methylpropyl Ester Procurement


Lipophilicity Shift: Ortho-Isobutyl Ester Occupies an Intermediate logP Window Unavailable to Common Para-Amino Benzoate Photoinitiators

The target compound exhibits a logP of 3.65, placing it in a lipophilicity window between the widely used para‑dimethylamino benzoate photoinitiators ethyl 4‑(dimethylamino)benzoate (EDB, logP 2.94) and isoamyl 4‑(dimethylamino)benzoate (DMBI, logP 4.55). This intermediate hydrophobicity can directly influence solubility in non‑polar media, migration rates in polymer matrices, and dermal penetration potential—factors critical for both fragrance and specialty UV‑cure applications [1][2].

LogP Lipophilicity Partition coefficient Formulation compatibility

Regulatory Precedent for Ortho-Dimethylaminobenzoates as Safe Flavour and Fragrance Ingredients Contrasts with Para-Isomer Phototoxicity Concerns

While no direct toxicity comparison is available for the isobutyl ester itself, the ortho‑dimethylaminobenzoate class carries a favourable toxicological precedent: methyl 2‑(dimethylamino)benzoate has been evaluated by JECFA and found to pose no safety concern at current dietary intake levels when used as a flavouring agent [1]. In contrast, mixed ortho/para isomers of amyl dimethylaminobenzoate have been reported to produce phototoxic reactions in vitro and in vivo during the manufacture of UV‑cured ink [2]. This class‑level safety differentiation is a critical selection factor for applications involving human exposure (cosmetics, flavours, indirect food contact).

Food safety Flavour JECFA Phototoxicity Regulatory

Application Domain Segregation: Ortho Ester Categorised as Fragrance Agent, Para Esters Dominant as Photoinitiators and UV Filters

The Good Scents Company classifies 2-methylpropyl 2-(dimethylamino)benzoate under 'fragrance agents', whereas the para‑isomer counterparts are almost exclusively positioned as photoinitiators (EDB, EHA) or UV absorbers (Padimate A, Padimate O) [1]. No authoritative database or supplier listing links the ortho‑isobutyl ester to photoinitiation activity; conversely, the para esters are not listed as fragrance ingredients. This clear functional divergence means that a procurement specification targeting olfactive properties must exclude para‑substituted analogs, and a UV‑cure formulation cannot rely on the ortho compound as a direct co‑initiator substitute.

Fragrance Photoinitiator UV absorber Application classification

Recommended Application Scenarios for Benzoic Acid, 2-(Dimethylamino)-, 2-Methylpropyl Ester Based on Quantitative Differentiation Evidence


Fragrance Composition with Precisely Tuned Lipophilicity and Regulatory Clearance

When formulating a fragrance for consumer products (e.g., fine perfumes, fabric care, personal care), the intermediate logP of 3.65 provides a optimal balance between substantivity and release profile that is not achievable with lower‑logP para‑amino benzoates (EDB) or higher‑logP analogs (DMBI, EHA) [1]. The ortho‑dimethylaminobenzoate class additionally benefits from a favourable JECFA evaluation for related esters, reducing the toxicological documentation burden .

Low-Migration UV-Cure Coating Requiring Non-Phototoxic Amine Component

In UV‑curable coatings intended for indirect food contact or medical applications, the ortho‑isomer structure may reduce phototoxic potential compared with para‑amino benzoate systems that have been implicated in phototoxicity incidents [1]. Although direct photoinitiator activity is not claimed, the compound can serve as a migration‑controlled modifier or a synthetic intermediate for polymer‑bound amine synergists, leveraging its distinct logP to control phase partitioning during photopolymerization.

Chiral Auxiliary or Ligand Synthesis for Asymmetric Catalysis

N,N‑Dimethylaminobenzoates have been demonstrated to enable highly enantioselective Sharpless dihydroxylation of 1,1‑disubstituted alkenes (up to 99% ee) [1]. The isobutyl ester’s unique steric and electronic properties, arising from the ortho‑dimethylamino group, may provide complementary enantioselectivity to previously reported methyl or ethyl auxiliaries, making it a candidate for custom asymmetric synthesis routes where alternative esters have been explored.

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